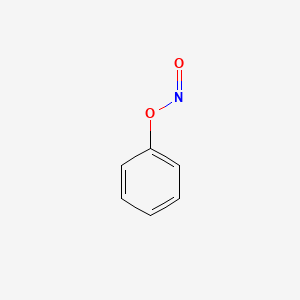

Phenyl nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl nitrite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIXSIBTBYVJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)ON=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90517410 | |

| Record name | Phenyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34207-39-1 | |

| Record name | Phenyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90517410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Phenyl Nitrite: A Comprehensive Technical Guide to its Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl nitrite (B80452) (C₆H₅ONO) is a reactive chemical intermediate that serves as a potent nitrosating agent in a variety of organic transformations. Although its isolation can be challenging due to its inherent instability, its reactivity is central to several key chemical processes, including the nitrosation of phenols, the diazotization of aromatic amines, and reactions with active methylene (B1212753) compounds. This technical guide provides an in-depth exploration of the synthesis, decomposition, and principal chemical reactions of phenyl nitrite, with a focus on detailed experimental methodologies and reaction mechanisms. Quantitative data are summarized for clarity, and all relevant pathways and workflows are visualized using logical diagrams.

Synthesis of this compound

The direct synthesis and isolation of pure this compound are not commonly reported in standard laboratory procedures due to its tendency to decompose. Consequently, it is most often generated in situ for immediate use in subsequent reactions. The primary method for its formation involves the reaction of a phenoxide salt with a source of the nitrosonium ion (NO⁺), which is typically generated from sodium nitrite and a mineral acid.

In Situ Generation of this compound from Phenol (B47542)

A common approach to harnessing the reactivity of this compound is to generate it directly in the reaction mixture containing the substrate to be nitrosated.

Experimental Protocol: In Situ Generation for Nitrosation of Phenol [1][2]

-

Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) to form sodium phenoxide.

-

Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite (1.1 equivalents).

-

Acidification and Reaction: Slowly add a pre-chilled mineral acid, such as sulfuric acid or hydrochloric acid, to the sodium phenoxide solution with vigorous stirring, maintaining the temperature below 5 °C. Concurrently, add the sodium nitrite solution dropwise. The acid reacts with sodium nitrite to form nitrous acid (HNO₂), which then reacts with the phenol to generate this compound in situ.

-

Reaction Monitoring: The progress of the subsequent nitrosation reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Caption: In situ generation of this compound.

Chemical Reactions of this compound

This compound is a versatile reagent, primarily acting as an electrophilic nitrosating agent. Its reactions are central to the formation of nitroso compounds, diazonium salts, and the functionalization of carbonyl compounds.

Nitrosation of Phenols

This compound, or more commonly, the nitrosating species generated in situ alongside it, reacts with other phenol molecules via electrophilic aromatic substitution to yield nitrosophenols. The nitroso group (-NO) is introduced primarily at the para position, and to a lesser extent, the ortho position of the phenol ring. The resulting p-nitrosophenol can exist in equilibrium with its quinone monoxime tautomer.

Reaction Mechanism:

-

The electrophilic nitrosonium ion (NO⁺), present in equilibrium with nitrous acid, is attacked by the electron-rich aromatic ring of a phenol molecule.

-

A resonance-stabilized carbocation intermediate (sigma complex) is formed.

-

Deprotonation of the intermediate restores aromaticity, yielding the nitrosophenol product.

Caption: Mechanism of phenol nitrosation.

Experimental Protocol: Nitrosation of Phenol [3][4]

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of phenol (9.4 g, 0.1 mol) in 100 mL of dichloromethane.

-

Addition of Reagents: Add sodium nitrite (6.9 g, 0.1 mol) and 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride (19.1 g, 0.31 mol) to the flask.

-

Reaction: Grind the mixture vigorously with a mortar and pestle at room temperature. Monitor the reaction progress by TLC.

-

Workup: After completion, extract the reaction mixture with ethyl acetate (B1210297) (2 x 50 mL). Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Isolation: Filter the mixture and evaporate the solvent under reduced pressure. The residue will be a mixture of o- and p-nitrophenol. Separate the isomers by recrystallization or column chromatography.

| Phenol Substrate | Product(s) | Yield (%) | Reference |

| Phenol | 2-Nitrophenol, 4-Nitrophenol | Varies with conditions | [2][5] |

| 4-Bromophenol | 4-Bromo-2-nitrophenol | High | [3] |

| 4-Chlorophenol | 4-Chloro-2-nitrophenol | High | [3] |

Diazotization of Primary Aromatic Amines

One of the most significant reactions involving nitrous acid (and by extension, this compound as a source of the nitrosating agent) is the diazotization of primary aromatic amines, such as aniline (B41778), to form diazonium salts. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

Reaction Mechanism:

-

The primary amine acts as a nucleophile, attacking the nitrosonium ion.

-

A series of proton transfers and a dehydration step lead to the formation of the diazonium ion.

Caption: Mechanism of aniline diazotization.

Experimental Protocol: Diazotization of Aniline [6][7]

-

Preparation of Aniline Solution: In a 1 L beaker, dissolve aniline (37.2 g, 0.4 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (100 mL). Cool the solution to 0 °C in an ice-salt bath with stirring.

-

Preparation of Nitrite Solution: Dissolve sodium nitrite (29.0 g, 0.42 mol) in 150 mL of water and cool the solution to 0 °C.

-

Reaction: Add the cold sodium nitrite solution slowly to the aniline hydrochloride solution, keeping the temperature below 5 °C. The addition should take approximately 10-15 minutes.

-

Result: The resulting solution contains benzenediazonium (B1195382) chloride and is ready for use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Due to its instability, the diazonium salt solution should be used immediately.

Reaction with Carbonyl Compounds

Enolizable aldehydes and ketones can undergo nitrosation at the α-carbon in the presence of this compound or other nitrosating agents. The reaction proceeds through the enol or enolate intermediate, which acts as a nucleophile.

Reaction Mechanism: [8]

-

Enol Formation: The carbonyl compound tautomerizes to its enol form under acidic or basic conditions.

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion.

-

Deprotonation: Loss of a proton from the oxygen atom yields the α-nitroso carbonyl compound. This product may then tautomerize to the more stable α-oximino derivative.

Caption: Nitrosation of an enolizable carbonyl compound.

Decomposition of this compound

This compound is thermally and photochemically unstable. Its decomposition can proceed through several pathways, often involving radical intermediates.

-

Thermolysis: Upon heating, this compound can undergo homolytic cleavage of the O-N bond to generate a phenoxy radical and a nitric oxide radical. These highly reactive species can then participate in a variety of subsequent reactions, including dimerization, disproportionation, and abstraction reactions.

-

Photolysis: Irradiation with UV light can also induce the cleavage of the O-N bond, leading to the formation of phenoxy and nitric oxide radicals.[9] The photolysis of nitrites in aqueous solution is a known source of hydroxyl radicals and nitric oxide.

Caption: Decomposition pathways of this compound.

Spectroscopic Data

Spectroscopic data for isolated this compound is limited in the literature. However, some data has been obtained through specialized techniques.

Infrared (IR) Spectroscopy:

The infrared spectrum of this compound has been characterized in a solid argon matrix. Key vibrational frequencies include:

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | N=O stretch |

| ~1200 | C-O stretch |

| ~800 | O-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Conclusion

This compound is a key reactive intermediate whose chemistry is fundamental to several important organic reactions. While its instability often necessitates its in situ generation, its role as a potent electrophilic nitrosating agent is well-established. This guide has provided an overview of its synthesis, major reaction pathways with phenols, amines, and carbonyl compounds, and its decomposition routes. The provided experimental protocols, while often for analogous in situ systems, offer a practical basis for conducting these transformations in a laboratory setting. Further research into the isolation and direct reactivity of this compound could open new avenues in synthetic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies in organic and physical photochemistry – an interdisciplinary approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00842A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

Phenyl Nitrite Decomposition Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl nitrite (B80452) (C₆H₅ONO) is an aromatic ester of nitrous acid that serves as a potential intermediate and reactant in various chemical and biological processes. Understanding its decomposition pathways is crucial for predicting reaction outcomes, identifying potential degradation products, and ensuring the stability of related chemical entities in drug development. This technical guide provides an in-depth analysis of the plausible thermal and photochemical decomposition pathways of phenyl nitrite, based on established chemical principles and analogies to related compounds. It includes detailed hypothetical experimental protocols for the synthesis and decomposition analysis of this compound, quantitative data inferred from analogous systems, and visualizations of the proposed reaction mechanisms.

Introduction

Aryl nitrites are a class of organic compounds characterized by an O-nitroso group attached to an aromatic ring. Their reactivity is dominated by the relatively weak O-N bond, making them susceptible to decomposition under thermal and photochemical conditions. The decomposition of this compound is of particular interest due to the potential formation of highly reactive intermediates such as the phenoxy radical, nitric oxide, and phenyl radical. These intermediates can participate in a variety of subsequent reactions, leading to a complex product mixture. This guide will explore the primary decomposition routes: homolytic cleavage and rearrangement reactions.

Proposed Decomposition Pathways

The decomposition of this compound is proposed to proceed through two primary, competing pathways: homolytic cleavage of the O-N bond and intramolecular rearrangement.

Homolytic Cleavage (Radical Pathway)

Under thermal or photolytic conditions, the weakest bond in the this compound molecule, the O-NO bond, is expected to undergo homolysis. This pathway generates a phenoxy radical and a nitric oxide radical.

-

Initiation: this compound absorbs energy (heat or light) leading to the cleavage of the O-N bond.

-

C₆H₅O-NO → C₆H₅O• + •NO

-

-

Propagation/Termination: The resulting radicals can then undergo a variety of reactions, including dimerization, disproportionation, or reaction with other molecules in the medium.

-

Phenoxy Radical Reactions:

-

Dimerization to form peroxidic species.

-

Hydrogen abstraction from a suitable donor (e.g., solvent) to form phenol (B47542).

-

Recombination with nitric oxide at the ortho or para positions of the aromatic ring to form nitrosophenols.

-

-

Nitric Oxide Reactions:

-

Dimerization to dinitrogen dioxide (N₂O₂).

-

Reaction with oxygen (if present) to form nitrogen dioxide (NO₂).

-

-

Rearrangement Pathway

Analogous to the photo-Fries rearrangement, it is plausible that this compound could undergo an intramolecular rearrangement to form nitrosophenols directly. This pathway may proceed through a concerted mechanism or via a solvent-caged radical pair.

-

[1][2]-Sigmatropic Shift (Hypothetical): A concerted rearrangement could lead directly to the formation of o-nitrosophenol.

-

Radical Pair Mechanism: The initially formed phenoxy and nitric oxide radicals, if confined within a solvent cage, could recombine at a carbon atom of the aromatic ring before diffusing apart.

The following diagram illustrates the proposed primary decomposition pathways of this compound.

Caption: Proposed thermal and photochemical decomposition pathways of this compound.

Quantitative Data (Inferred)

Table 1: Inferred Kinetic Parameters for this compound Decomposition

| Decomposition Pathway | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Law (Hypothetical) |

| Thermolysis (Homolysis) | 150 - 250 | 120 - 160 | 10¹³ - 10¹⁵ | Rate = k[C₆H₅ONO] |

| Photolysis (Homolysis) | Ambient | N/A (Quantum Yield Dependent) | N/A | Rate = I₀ * φ * ε * [C₆H₅ONO] |

Note: I₀ = Incident light intensity, φ = Quantum yield, ε = Molar absorptivity.

Table 2: Plausible Product Distribution from this compound Decomposition

| Product | Thermal Decomposition (Gas Phase) | Photochemical Decomposition (Solution) | Analytical Method |

| Phenol | Major | Major | GC-MS, HPLC |

| o-Nitrosophenol | Minor | Major (in non-polar solvents) | GC-MS, HPLC, UV-Vis |

| p-Nitrosophenol | Minor | Major (in non-polar solvents) | GC-MS, HPLC, UV-Vis |

| Nitric Oxide | Major (Primary) | Major (Primary) | Mass Spectrometry, IR Spectroscopy |

| Dimerization Products | Minor | Minor (solvent dependent) | GC-MS, NMR |

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of this compound and the investigation of its decomposition pathways. These are based on standard laboratory techniques for handling reactive intermediates.

Synthesis of this compound

This procedure is adapted from methods for the synthesis of alkyl and aryl nitrites.

Objective: To synthesize this compound from phenol and a nitrosating agent.

Materials:

-

Phenol (C₆H₅OH)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 10.0 g of phenol in 100 mL of diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

In a separate beaker, dissolve 8.0 g of sodium nitrite in 20 mL of deionized water.

-

Slowly add the sodium nitrite solution to the stirred phenol solution while maintaining the temperature below 5 °C.

-

With vigorous stirring, add 5 mL of concentrated sulfuric acid dropwise to the reaction mixture over a period of 30 minutes. The reaction is exothermic and the temperature must be carefully controlled.

-

After the addition is complete, continue stirring for an additional hour at 0-5 °C.

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with cold deionized water (2 x 50 mL) and then with a 5% sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the diethyl ether under reduced pressure at low temperature (< 20 °C) to obtain crude this compound.

-

Caution: this compound is expected to be unstable. Use immediately or store at low temperature in the dark.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analysis of Thermal Decomposition Products by GC-MS

Objective: To identify the products of the thermal decomposition of this compound in the gas phase.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Pyrolysis unit for GC inlet

-

Helium (carrier gas)

-

This compound (freshly prepared)

-

Capillary column suitable for aromatic compounds (e.g., DB-5ms)

Procedure:

-

Set up the GC-MS system with the pyrolysis unit.

-

Set the pyrolysis temperature to 250 °C.

-

Set the GC oven temperature program (e.g., initial temperature 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min).

-

Inject a small, precise amount of a dilute solution of this compound in a high-boiling, inert solvent (e.g., dodecane) into the pyrolysis inlet.

-

Acquire the mass spectra of the eluting peaks.

-

Identify the products by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards if available (e.g., phenol, o-nitrosophenol, p-nitrosophenol).

Kinetic Analysis of Photochemical Decomposition by UV-Vis Spectroscopy

Objective: To determine the rate of photochemical decomposition of this compound in solution.

Materials and Instrumentation:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

UV lamp with a specific wavelength output (e.g., 350 nm)

-

This compound (freshly prepared)

-

Inert solvent (e.g., cyclohexane)

Procedure:

-

Prepare a dilute solution of this compound in cyclohexane (B81311) of a known concentration.

-

Record the initial UV-Vis spectrum of the solution.

-

Irradiate the solution in the quartz cuvette with the UV lamp.

-

At regular time intervals, remove the cuvette from the irradiation source and record the UV-Vis spectrum.

-

Monitor the decrease in the absorbance of the this compound peak and the increase in the absorbance of any product peaks (e.g., nitrosophenols).

-

Plot the concentration of this compound versus time to determine the reaction order and rate constant.

Conclusion

The decomposition of this compound is a complex process that likely involves both homolytic cleavage and rearrangement pathways. The predominant pathway and the resulting product distribution are expected to be highly dependent on the reaction conditions, such as temperature, solvent, and the presence of light. The experimental protocols and inferred data presented in this guide provide a framework for the systematic investigation of this compound decomposition. Further experimental and computational studies are necessary to fully elucidate the intricate mechanisms and kinetics of these reactions, which will be invaluable for applications in organic synthesis, materials science, and drug development.

References

Phenyl Nitrite: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl nitrite (B80452) (C₆H₅NO₂) is an aromatic nitrite ester of significant interest as a reactive intermediate in organic synthesis and atmospheric chemistry. However, its inherent instability presents considerable challenges for its isolation, storage, and handling. This technical guide provides a comprehensive overview of the known stability characteristics of phenyl nitrite, drawing upon theoretical studies, data from analogous compounds, and general principles of nitrite chemistry. It details recommended storage and handling protocols, discusses potential decomposition pathways, and offers generalized experimental methodologies for stability assessment. This document aims to equip researchers, scientists, and drug development professionals with the critical information needed to work safely and effectively with this reactive molecule.

Chemical Properties and Inferred Hazards

This compound is the ester formed from phenol (B47542) and nitrous acid. Due to its high reactivity, comprehensive experimental data on the isolated compound is scarce. Its properties are often inferred from its observation as a transient species in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | [1] |

| Molecular Weight | 123.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 34207-39-1 | [1] |

| InChIKey | HTIXSIBTBYVJHX-UHFFFAOYSA-N | [1] |

Based on the known behavior of related alkyl nitrites, such as isopentyl nitrite, this compound should be regarded as a hazardous substance with the following potential characteristics:

| Hazard Class | Description |

| Flammability | Likely a flammable liquid, with vapors potentially forming explosive mixtures with air. |

| Reactivity | Highly reactive and sensitive to air, light, and moisture. Prone to decomposition, especially under acidic conditions.[2] |

| Health Hazards | Suspected to cause genetic defects. Inhalation of vapors or mists should be avoided. May cause serious eye damage. |

Stability and Decomposition Pathways

This compound is notably unstable. Its decomposition can be initiated by heat, light (photolysis), and exposure to acidic conditions.

Thermal Decomposition

Theoretical studies indicate that this compound is a key intermediate in the high-temperature, gas-phase thermal decomposition of nitrobenzene (B124822). The process involves the isomerization of nitrobenzene to this compound, which is often the rate-determining step. This intermediate then rapidly decomposes.[3] The primary thermal decomposition pathway for this compound itself is the homolytic cleavage of the O-NO bond to yield a phenoxy radical and nitric oxide (NO), or a phenyl radical and nitrogen dioxide (NO₂).

Caption: Isomerization of nitrobenzene to this compound and subsequent decomposition.

Photolytic Decomposition

Acid-Catalyzed Decomposition

Nitrites are known to be unstable in acidic conditions. They form nitrous acid (HNO₂), which subsequently decomposes into various nitrogen oxides (e.g., NO, NO₂, N₂O₃).[2] This decomposition is a critical consideration, as trace amounts of acidic impurities in solvents or on glassware could significantly accelerate the degradation of this compound.

Recommended Storage, Handling, and Stabilization

Given its inherent instability, rigorous protocols must be followed for the storage and handling of this compound. The following recommendations are extrapolated from safety data sheets for analogous unstable nitrites and general laboratory best practices.[5]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To minimize thermal decomposition and reduce vapor pressure. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Store in an amber or opaque container | To prevent photolytic decomposition. |

| Container | Tightly sealed, chemically resistant container | To prevent exposure to air/moisture and leakage. |

| Incompatibilities | Store away from acids, oxidizing agents, and reducing agents.[6] | To prevent accelerated and potentially violent decomposition. |

Handling Procedures

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.

-

Inert Atmosphere Techniques: When handling, consider using Schlenk line or glovebox techniques to maintain an inert atmosphere.

Potential Stabilizers

While no specific stabilizers for this compound are documented, patents concerning the stabilization of alkyl nitrites suggest potential candidates that may have analogous effects. These include:

-

Secondary Aryl Amines: Compounds like diphenylamine (B1679370) and pyridine (B92270) have been shown to retard the degradation of alkyl nitrites.[7]

-

Solid Alkaline Materials: Non-volatile bases such as sodium carbonate, trisodium (B8492382) phosphate, or magnesium oxide could potentially neutralize acidic impurities that catalyze decomposition.[7]

The efficacy of these stabilizers for this compound would require experimental validation.

Generalized Experimental Protocols

Specific, validated experimental protocols for this compound are not published. The following sections provide generalized methodologies for assessing the stability of a highly reactive, light-sensitive compound, which can be adapted by researchers.

Protocol: Photostability Assessment (Forced Degradation)

This protocol is adapted from ICH Q1B guidelines and is intended to evaluate the photosensitivity of a substance for method development and degradation pathway elucidation.[8]

Objective: To determine the intrinsic photostability of a compound by exposing it to a standardized light source and analyzing for degradation.

Materials:

-

Compound of interest (e.g., this compound) in a dilute solution (e.g., in acetonitrile).

-

Chemically inert, transparent sample containers (e.g., quartz cuvettes).

-

A photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.

-

Calibrated radiometer and UV meter.

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

-

Dark control sample, wrapped in aluminum foil.

Procedure:

-

Sample Preparation: Prepare a solution of the compound at a known concentration. Place equal aliquots into at least two transparent containers. Prepare a third sample to serve as a dark control and wrap it completely in aluminum foil.

-

Exposure: Place the transparent samples and the dark control within the photostability chamber.

-

Irradiation: Expose the samples to a controlled light source until a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours per square meter is achieved.[8]

-

Sampling: At predetermined time intervals, withdraw aliquots from each sample for analysis.

-

Analysis: Analyze the irradiated samples and the dark control using a validated stability-indicating analytical method (e.g., HPLC). Quantify the amount of the parent compound remaining and identify any major degradation products.

-

Data Evaluation: Compare the degradation of the light-exposed sample to the dark control. Significant degradation in the exposed sample indicates photosensitivity.

Caption: Generalized workflow for photostability testing.

Protocol: Thermal Stability Assessment

This protocol outlines a general approach to studying thermal decomposition products using a flow reactor coupled with mass spectrometry, based on methodologies described for other unstable esters.[9]

Objective: To identify the products of thermal decomposition and estimate the decomposition rate at various temperatures.

Materials:

-

Dilute mixture of the compound of interest in an inert carrier gas (e.g., Helium).

-

Flow tube reactor capable of being heated to a range of controlled temperatures.

-

Mass spectrometer (e.g., Quadrupole MS) for detecting and identifying gas-phase species.

-

Calibrated mass flow controllers for precise gas mixing.

Procedure:

-

System Setup: Connect the gas delivery system to the heated flow reactor and interface the reactor outlet with the mass spectrometer.

-

Initial Scan: Introduce the carrier gas with a known, low concentration of the compound into the reactor at a low temperature (where no decomposition is expected). Obtain a baseline mass spectrum of the parent molecule.

-

Temperature Ramp: Gradually increase the temperature of the flow reactor in discrete steps.

-

Data Acquisition: At each temperature step, allow the system to equilibrate and then acquire mass spectra. Monitor the signal intensity of the parent molecule's mass-to-charge ratio (m/z) and scan for the appearance of new peaks corresponding to decomposition products (e.g., m/z for NO, NO₂, phenol).

-

Product Identification: Based on the m/z values of the new peaks, identify the primary decomposition products.

-

Kinetic Analysis: By monitoring the decay of the parent molecule's signal as a function of temperature and residence time in the reactor, the first-order decomposition rate constant can be estimated.

Conclusion

This compound is a highly reactive and unstable molecule that requires specialized knowledge and handling procedures. While direct experimental data on its stability are limited, a conservative approach based on its chemical nature and the properties of analogous compounds is essential for safety and experimental success. The information and generalized protocols provided in this guide serve as a foundational resource for researchers, enabling them to design and execute experiments with a thorough understanding of the stability challenges associated with this compound. Further experimental investigation into the specific decomposition kinetics and stabilization of this compound is warranted.

References

- 1. This compound | C6H5NO2 | CID 13074983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide formation during light-induced decomposition of phenyl N-tert-butylnitrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nj.gov [nj.gov]

- 7. US2927939A - Stabilization of alkyl nitrites - Google Patents [patents.google.com]

- 8. database.ich.org [database.ich.org]

- 9. caprysses.fr [caprysses.fr]

Phenyl Nitrite: A Technical Guide to its Reaction Mechanism with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl nitrite (B80452) (C₆H₅ONO) is an ester of phenol (B47542) and nitrous acid. As a source of the nitroso group (-NO), it serves as a nitrosating agent, capable of reacting with various functional groups, most notably amines. The study of such reactions is of paramount importance in organic synthesis and is critical for professionals in drug development, given that nitrosamine (B1359907) impurities, which can be formed from these reactions, are a significant concern due to their potential carcinogenicity. This technical guide provides an in-depth exploration of the reaction mechanisms between phenyl nitrite and primary, secondary, and tertiary amines.

While specific kinetic and yield data for this compound are limited in publicly accessible literature, this guide will draw upon the well-established principles of amine nitrosation by nitrous acid (generated in situ from sodium nitrite and acid) and other alkyl nitrites, such as tert-butyl nitrite (TBN). These compounds serve as excellent mechanistic analogues for understanding the reactivity of this compound.

Core Reaction Mechanisms

The reaction of this compound with amines is fundamentally a nitrosation reaction. The nature of the product is primarily determined by the class of the amine—primary, secondary, or tertiary. The key electrophilic species in these reactions is often the nitrosonium ion (NO⁺) or a related species that can be generated from this compound, particularly under acidic conditions.

Reaction with Primary Amines: Diazonium Salt Formation

Primary aromatic amines react with nitrosating agents to form relatively stable diazonium salts, especially at low temperatures (0-5 °C). This reaction is known as diazotization.[1][2] Primary aliphatic amines also form diazonium salts, but these are highly unstable and readily decompose to carbocations, leading to a mixture of products.[3]

The overall reaction with a primary aromatic amine, such as aniline (B41778), can be represented as:

C₆H₅NH₂ + C₆H₅ONO + H⁺ → [C₆H₅N₂]⁺ + C₆H₅OH + H₂O

The mechanism proceeds through the initial formation of the nitrosonium ion or direct attack of the amine on the protonated this compound, followed by a series of proton transfers and elimination of water and phenol to yield the diazonium ion.

Reaction with Secondary Amines: N-Nitrosamine Formation

The reaction of secondary amines with this compound yields N-nitrosamines. These compounds are generally stable and are the primary focus of concern regarding nitrosamine impurities in pharmaceuticals. The reaction proceeds via a nucleophilic attack of the secondary amine on the nitrosating agent.

The general reaction is:

R₂NH + C₆H₅ONO → R₂N-NO + C₆H₅OH

Under neutral or basic conditions, especially with alkyl nitrites like TBN, the reaction can proceed without the need for a strong acid.[4][5]

Reaction with Tertiary Amines

The reaction of tertiary amines with nitrosating agents is more complex. Tertiary aliphatic amines generally do not form stable nitrosamines through a direct pathway and may only form unstable salts under acidic conditions.[6][7]

However, tertiary aromatic amines, such as N,N-dimethylaniline, can undergo electrophilic aromatic substitution on the electron-rich aromatic ring, typically at the para position, to form a C-nitroso compound.[3][8] This occurs because the amino group is a strong activating group.

Quantitative Data

While specific kinetic data for this compound are scarce, the following tables summarize representative yields for nitrosation reactions using analogous nitrosating agents. These values provide a useful benchmark for estimating the potential outcomes of reactions with this compound under similar conditions.

Table 1: Yields of Diazonium Salt Formation and N-Nitrosamines from Primary and Secondary Amines using Various Nitrosating Agents.

| Amine | Nitrosating Agent | Product | Yield (%) | Reference |

| Aniline | NaNO₂ / HCl | Benzenediazonium (B1195382) chloride | High (used in situ) | [1][2] |

| N-Methylaniline | NaNO₂ / HCl | N-Nitroso-N-methylaniline | 87-93 | [9][10] |

| Diphenylamine (B1679370) | NaNO₂ / Acid | N-Nitrosodiphenylamine (B1679375) | High | [2][11] |

| Various Secondary Amines | tert-Butyl Nitrite | N-Nitrosamines | 82-97 | [10] |

Experimental Protocols

The following are generalized experimental protocols for the nitrosation of amines. These are based on established methods using common nitrosating agents and can be adapted for use with this compound, with appropriate safety precautions and optimization.

Protocol 1: Diazotization of Aniline using an in situ Nitrosating Agent

This protocol describes the formation of benzenediazonium chloride, a common intermediate in organic synthesis.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Distilled Water

-

Ice

Procedure:

-

In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 15-30 minutes.

-

The resulting solution contains the benzenediazonium salt and is typically used immediately in subsequent reactions without isolation.[12][13]

Protocol 2: Synthesis of N-Nitrosodiphenylamine

This protocol outlines the synthesis of an N-nitrosamine from a secondary amine.

Materials:

-

Diphenylamine

-

Sodium Nitrite

-

Hydrochloric Acid

-

Solvent (e.g., water, ethanol)

-

Ice

Procedure:

-

Dissolve diphenylamine in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite.

-

Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining a low temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC).

-

The N-nitrosodiphenylamine product can be isolated by extraction and purified by crystallization or chromatography.[2][11]

Conclusion

This compound is a versatile nitrosating agent that reacts with primary, secondary, and tertiary amines through distinct mechanistic pathways. The reactions of primary aromatic amines lead to the formation of valuable diazonium salt intermediates, while secondary amines are converted to N-nitrosamines, a class of compounds that requires careful monitoring and control in pharmaceutical applications. Tertiary aromatic amines can undergo electrophilic substitution on the aromatic ring. While quantitative data specifically for this compound is not abundant, the well-studied chemistry of analogous nitrosating agents provides a robust framework for understanding and predicting its reactivity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid State Kinetics of Nitrosation Using Native Sources of Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. prepchem.com [prepchem.com]

- 12. SU1705276A1 - Method of n-nitrosodiphenylamine synthesis - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of phenyl nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl nitrite (B80452) (C₆H₅NO₂) is an aromatic nitrosooxy compound that serves as a significant, albeit transient, intermediate in various chemical transformations. Its high reactivity and inherent instability make it a challenging molecule to isolate and characterize, yet its role in photochemical reactions and as a potential biological effector warrants a thorough understanding of its physical and chemical properties. This technical guide provides a consolidated overview of the available data on phenyl nitrite, including its structure, properties, synthesis, and reactivity, with a focus on experimental and computational insights relevant to researchers in the chemical and pharmaceutical sciences.

Physical and Chemical Properties

Due to its instability, many of the physical properties of this compound have not been experimentally determined under standard conditions. The data presented below combines information from computational models and studies of this compound trapped in inert matrices at low temperatures.

Tabulated Physical and Chemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅NO₂ | - |

| Molecular Weight | 123.11 g/mol | PubChem[1] |

| Appearance | Unstable, typically generated in situ | Inferred from related studies |

| Boiling Point | Estimated: ~150-170 °C | Computational Prediction* |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, benzene, chlorinated solvents) | Inferred from structural similarity |

| Isomerism | Exists as cis and trans conformers, with the trans form being slightly more stable. | Infrared Spectroscopy[2] |

*Note: The boiling point is an estimation based on computational models and has not been experimentally verified due to the compound's instability.

Synthesis and Purification

The synthesis of this compound is challenging due to its lability. The most common approach involves the reaction of a phenoxide salt with a nitrosylating agent or the reaction of phenol (B47542) with nitrous acid, generated in situ.

General Experimental Protocol: Synthesis of Aryl Nitrites

This protocol describes a general method for the synthesis of aryl nitrites from phenols, which can be adapted for the synthesis of this compound.

Materials:

-

Phenol (or a substituted phenol)

-

Sodium nitrite (NaNO₂)

-

A strong acid (e.g., sulfuric acid or hydrochloric acid)

-

An organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Ice bath

Procedure:

-

Preparation of Nitrous Acid: In a flask equipped with a dropping funnel and a magnetic stirrer, a solution of sodium nitrite in water is cooled in an ice bath. A pre-chilled solution of the strong acid is added dropwise to the cold sodium nitrite solution with vigorous stirring to generate nitrous acid in situ. The temperature should be maintained below 5 °C to prevent the decomposition of nitrous acid.

-

Nitrosation of Phenol: A solution of phenol in a suitable organic solvent is cooled in a separate ice bath. The freshly prepared cold nitrous acid solution is then added slowly to the phenol solution with continuous stirring.

-

Reaction Quenching and Extraction: After the addition is complete, the reaction mixture is stirred for a specified time at low temperature. The organic layer is then separated, and the aqueous layer is extracted with the organic solvent.

-

Washing and Drying: The combined organic extracts are washed with cold water and a cold, dilute sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with cold water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure at a low temperature to obtain the crude aryl nitrite.

Purification:

Due to the thermal and photochemical instability of this compound, purification is challenging. Low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent may be attempted, but decomposition is likely. For many applications, the crude product or a solution of the in-situ generated this compound is used directly.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of aryl nitrites.

Spectroscopic Characterization

Direct spectroscopic analysis of this compound is complicated by its instability. The following data is based on a combination of experimental studies on matrix-isolated this compound and computational predictions for related aryl nitrites.

Infrared (IR) Spectroscopy

Infrared spectra of this compound have been obtained in a solid argon matrix.[3] The key vibrational frequencies are associated with the O-N=O group. The spectra confirm the existence of both cis and trans conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for this compound has been published. However, based on data for other aryl nitrites, the following characteristic shifts can be predicted:

-

¹H NMR: The aromatic protons would be expected to resonate in the range of 7.0-8.0 ppm. The protons ortho to the -ONO group would likely be the most deshielded.

-

¹³C NMR: The aromatic carbons would appear in the typical range of 120-150 ppm. The carbon directly attached to the oxygen of the nitrite group (C-O) would be expected to have a chemical shift in the region of 150-160 ppm.

Mass Spectrometry (MS)

-

Loss of NO: A prominent peak corresponding to the phenoxy radical cation ([M - NO]⁺).

-

Loss of NO₂: A peak corresponding to the phenyl cation ([M - NO₂]⁺).

-

Formation of the phenyl cation: A fragment at m/z 77.

Chemical Reactivity

This compound is a highly reactive molecule susceptible to decomposition and reactions with a variety of reagents.

Decomposition

-

Thermal Decomposition: this compound is thermally labile and readily decomposes. The primary decomposition pathway is the homolytic cleavage of the O-NO bond to form a phenoxy radical and nitric oxide.

-

Photochemical Decomposition: this compound is an important intermediate in the photodissociation of nitrobenzene.[2] Upon UV irradiation, it can decompose through several pathways, including the formation of phenoxy radicals and nitric oxide.

Hydrolysis

Aryl nitrites can undergo hydrolysis under both acidic and basic conditions to yield the corresponding phenol and nitrous acid (or its conjugate base, nitrite).

-

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrite oxygen, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the nitrogen atom of the nitrite group.

Reactions with Nucleophiles

The electrophilic nitrogen atom of the nitrite group is susceptible to attack by various nucleophiles. For example, reactions with Grignard reagents can lead to the formation of N-substituted products after rearrangement.

Reactivity Flowchart

Caption: Key reactions of this compound.

Biological Significance

Direct studies on the biological activity, signaling pathways, and metabolism of this compound are limited. However, its potential role can be inferred from the known biological activities of nitrites and the metabolism of related aromatic compounds.

Potential Biological Roles

Nitrite ions are known to be endogenous signaling molecules, primarily through their reduction to nitric oxide (NO), a key regulator of numerous physiological processes. It is plausible that under certain physiological conditions, this compound could be formed and act as a localized source of NO or participate in other signaling cascades.

Metabolism

The metabolism of this compound in biological systems has not been explicitly studied. However, it is likely to be rapidly hydrolyzed to phenol and nitrite by esterases or non-enzymatically. Phenol is a known xenobiotic that undergoes further metabolism in the liver, primarily through conjugation with glucuronic acid or sulfate. The released nitrite would enter the systemic nitrite pool. The metabolism of many nitroaromatic compounds involves the reduction of the nitro group, a pathway that could also be relevant for nitrite esters.[3]

Toxicology

The toxicology of this compound is not well-documented. However, based on its structure and likely metabolic products, potential toxic effects could arise from:

-

Phenol Toxicity: High concentrations of phenol are cytotoxic.

-

Nitrite Toxicity: Excess nitrite can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.

-

Formation of Reactive Species: As a source of nitric oxide and phenoxy radicals, this compound could contribute to oxidative and nitrosative stress.

Safety and Handling

Given its instability and the potential toxicity of its decomposition products, this compound should be handled with extreme caution.

-

In situ Generation: Whenever possible, this compound should be generated and used in situ to avoid isolation and storage.

-

Low Temperature: All manipulations should be carried out at low temperatures to minimize decomposition.

-

Protection from Light: Reactions involving this compound should be protected from light to prevent photochemical decomposition.

-

Inert Atmosphere: Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive and unstable molecule with significance as a chemical intermediate. While a comprehensive experimental characterization of its properties remains challenging, a combination of computational methods, matrix isolation studies, and analogy to related compounds provides valuable insights. For researchers in drug development and related fields, understanding the synthesis, reactivity, and potential biological implications of this compound is crucial for harnessing its chemistry and mitigating potential risks. Further research into its transient existence and reactivity in complex systems will continue to shed light on the multifaceted roles of this intriguing molecule.

References

Phenyl Nitrite: A Technical Guide to its Role as a Nitrosating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl nitrite (B80452), the phenyl ester of nitrous acid, serves as a potent nitrosating agent in organic synthesis. While not commonly isolated as a stable reagent, its in situ generation from phenol (B47542) and a nitrite source provides a valuable methodology for the introduction of the nitroso (-NO) group into a variety of organic substrates. This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of phenyl nitrite in the nitrosation of amines, phenols, and active methylene (B1212753) compounds. Detailed experimental protocols for analogous and in situ reactions, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction to this compound

This compound (C₆H₅ONO) is an aryl nitrite that can act as an electrophilic nitrosating agent. The O-N bond is polarized, rendering the nitrogen atom susceptible to nucleophilic attack. Its reactivity is analogous to other alkyl nitrites, such as tert-butyl nitrite, which are widely used in organic synthesis. Due to its inherent instability, this compound is typically generated in situ by the reaction of phenol with nitrous acid (HONO), which itself is formed from sodium nitrite and a strong acid.[1]

The primary reactive species in nitrosation reactions is often the nitrosonium ion (NO⁺), which can be generated from nitrous acid in acidic conditions. This compound can also serve as a carrier of the nitroso group, transferring it to a nucleophilic substrate.

Synthesis of this compound

The direct synthesis and isolation of pure this compound are not commonly reported in the literature due to its limited stability. However, it can be generated in situ for immediate use in subsequent reactions. The equilibrium between phenol, nitrous acid, and this compound is a key aspect of its chemistry.

In Situ Generation

A common method for generating a nitrosating agent in the presence of phenol involves the acidification of a solution containing phenol and sodium nitrite.[1]

Nitrosation Reactions

This compound and related in situ systems are effective for both N-nitrosation and C-nitrosation reactions.

N-Nitrosation of Amines

The reaction of secondary amines with a nitrosating agent is a classical method for the synthesis of N-nitrosamines. While direct experimental data for this compound is scarce, the general mechanism involving alkyl nitrites is well-established and serves as a strong model.

Mechanism of N-Nitrosation:

The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating species.

Primary aromatic amines react with nitrosating agents to form diazonium salts, which are versatile intermediates in organic synthesis.[2] This reaction, known as diazotization, is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[1][2]

Experimental Protocol for Diazotization of Phenylamine (Aniline):

A solution of phenylamine is prepared in hydrochloric acid and cooled to below 5°C.[1] A cooled aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to generate the benzenediazonium (B1195382) chloride solution in situ.[1]

Table 1: Quantitative Data for Related N-Nitrosation and Diazotization Reactions

| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |

| 2-(Phenylamino)ethan-1-ol | NaNO₂, HCl | 5-10 °C | N-(2-hydroxyethyl)-N-phenylnitrous amide | Not specified | [3] |

| Phenylamine | NaNO₂, HCl | < 5 °C | Benzenediazonium chloride | Used in situ | [1] |

| Diphenylamine | NaNO₂, H₂SO₄ in aq. isopropanol | 20-30 °C | N-Nitrosodiphenylamine | 99.3 | [4] |

C-Nitrosation of Phenols

Phenols, being activated aromatic systems, can undergo electrophilic aromatic substitution with nitrosating agents to yield C-nitrosophenols. The reaction typically occurs at the para-position unless it is blocked.[5]

Mechanism of C-Nitrosation of Phenol:

The aromatic ring of phenol acts as a nucleophile, attacking the electrophilic nitrosating species. This is followed by deprotonation to restore aromaticity.

Experimental Protocol for the Synthesis of p-Nitrosophenol:

A solution of phenol and sodium nitrite in aqueous sodium hydroxide (B78521) is cooled.[1] Sulfuric acid is then added gradually while maintaining a low temperature to generate nitrous acid in situ and effect nitrosation.[1]

Table 2: Quantitative Data for C-Nitrosation of Phenols

| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |

| Phenol | NaNO₂, H₂SO₄ | < 5 °C | p-Nitrosophenol | High (not specified) | [1] |

| o-Cresol | NaNO₂, H₂SO₄ | -2 °C | 4-Nitroso-o-cresol | Not specified | [1] |

Nitrosation of Active Methylene Compounds

Compounds with a methylene group flanked by two electron-withdrawing groups (active methylene compounds) can be nitrosated at the carbon atom. Alkyl nitrites are commonly used for this transformation. The initial C-nitroso product often tautomerizes to the more stable oxime.

Mechanism of Nitrosation of a β-Keto Ester:

The reaction proceeds via the enolate, which acts as the nucleophile.

Experimental Protocol for Nitrosation of a Ketone (related reaction):

3-Methyl-2-butanone can be nitrosated using an alkyl nitrite in the presence of HCl to yield the corresponding α-oximino ketone.[6]

Table 3: Quantitative Data for Nitrosation of Active Methylene Compounds

| Substrate | Nitrosating Agent | Conditions | Product | Yield (%) | Reference |

| Dipivaloylmethane | Nitrosyl chloride | Ether or Acetic Acid | 4-Nitroso-2,2,6,6-tetramethylheptane-3,5-dione | 50 | [6] |

| 3-Methyl-2-butanone | Alkyl nitrite, HCl | Not specified | 3-Methyl-3-nitroso-2-butanone | Not specified | [6] |

Conclusion

This compound, primarily utilized through its in situ generation, is a valuable tool in organic synthesis for the introduction of the nitroso group. Its reactivity in N-nitrosation of amines to form N-nitrosamines and diazonium salts, and in C-nitrosation of phenols and active methylene compounds, highlights its versatility. While the instability of this compound has limited its use as an isolated reagent, the methodologies presented in this guide for in situ generation provide practical and efficient pathways for leveraging its nitrosating capabilities in a research and drug development setting. Further investigation into the direct use and stabilization of this compound could open new avenues in nitrosation chemistry.

References

- 1. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. DE3029742A1 - Nitroso di:phenyl amine prodn. by nitrosation in aq. alcohol - to give high yield and purity, useful as vulcanisation retarder - Google Patents [patents.google.com]

- 5. What is the product of the reaction between phenol and NaNO₂ (sodium nitr.. [askfilo.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

Unveiling the Past: A Technical Guide to the Historical Context of Phenyl Nitrite's Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical context surrounding the discovery of phenyl nitrite (B80452), a significant molecule in the landscape of organic chemistry and pharmacology. While the initial biomedical applications of other organic nitrites, such as amyl nitrite for angina pectoris, spurred interest in this class of compounds, the specific origins of phenyl nitrite's synthesis have remained a more obscure corner of chemical history. This document reconstructs the likely first synthesis of this compound, contextualized within the chemical knowledge and experimental practices of the 19th century.

The Dawn of Nitrite Esters: A Mid-19th Century Chemical Exploration

The mid-to-late 19th century was a period of fervent discovery in organic chemistry. The synthesis and characterization of new classes of compounds were paramount. Within this context, the work of chemists like Victor Meyer on alkyl nitrites and Peter Griess on diazo compounds laid the groundwork for understanding the reactions of nitrous acid with organic molecules. It is within this scientific milieu that the first synthesis of this compound likely occurred.

Historical chemical literature suggests that the first documented synthesis of this compound was reported in 1875 by P. Weselsky in the "Berichte der deutschen chemischen Gesellschaft," a preeminent German chemical journal of the era. The publication, titled "Ueber einige Aetherarten der salpetrigen Säure" (About some ethers of nitrous acid), is the earliest known reference to the preparation of this aromatic nitrite ester.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | 75 °C at 12 mmHg |

| Density | 1.11 g/cm³ |

| Solubility | Insoluble in water; soluble in organic solvents |

Reconstructed 19th-Century Experimental Protocol for this compound Synthesis

Based on the common laboratory practices and available reagents of the late 19th century, a plausible experimental protocol for the first synthesis of this compound by reacting a phenoxide salt with a source of nitrous acid is reconstructed as follows.

Objective: To synthesize this compound via the reaction of sodium phenoxide with an in-situ generated source of nitrous acid.

Materials:

-

Phenol (B47542) (carbolic acid)

-

Sodium hydroxide (B78521) (caustic soda)

-

Sodium nitrite

-

Sulfuric acid (oil of vitriol)

-

Diethyl ether (ether)

-

Anhydrous calcium chloride

-

Ice

Apparatus:

-

Glass beaker

-

Round-bottom flask with a cork stopper

-

Separatory funnel

-

Distillation apparatus (retort, condenser, receiving flask)

-

Ice bath

Procedure:

-

Preparation of Sodium Phenoxide:

-

In a glass beaker, dissolve a known quantity of phenol in a minimal amount of water.

-

To this solution, add an equimolar amount of a concentrated aqueous solution of sodium hydroxide.

-

The solution is then gently heated to evaporate the water, yielding solid sodium phenoxide. The solid is allowed to cool.

-

-

Nitrosation Reaction:

-

The solid sodium phenoxide is transferred to a round-bottom flask.

-

A chilled aqueous solution of sodium nitrite is prepared in a separate beaker and cooled in an ice bath.

-

Slowly, and with constant agitation, a dilute solution of sulfuric acid is added dropwise to the sodium nitrite solution. This in-situ generation of nitrous acid is critical. The reaction vessel is kept in the ice bath to prevent the decomposition of the unstable nitrous acid.

-

The resulting cold solution containing nitrous acid is then slowly added to the flask containing the sodium phenoxide, while the flask is also kept in an ice bath. The mixture is stirred thoroughly.

-

-

Extraction and Purification:

-

After the reaction is deemed complete (a change in color or cessation of effervescence might have been observed), the reaction mixture is transferred to a separatory funnel.

-

An equal volume of diethyl ether is added, and the funnel is shaken to extract the this compound into the organic layer.

-

The aqueous layer is separated and discarded.

-

The ether layer is washed with a small amount of cold water to remove any remaining inorganic salts.

-

The ether layer is then dried over anhydrous calcium chloride.

-

-

Isolation of this compound:

-

The dried ethereal solution is decanted into a distillation apparatus.

-

The diethyl ether is carefully distilled off at a low temperature.

-

The remaining liquid, crude this compound, is then distilled under reduced pressure (if available) or at atmospheric pressure to yield the purified product.

-

Visualizing the Past: Reaction Pathway and Experimental Workflow

To further illuminate the historical synthesis, the following diagrams, generated using the DOT language, illustrate the probable chemical pathway and a generalized experimental workflow of the 19th century.

Caption: Probable reaction pathway for the 19th-century synthesis of this compound.

Caption: Generalized 19th-century experimental workflow for chemical synthesis.

Concluding Remarks

The discovery of this compound, though not as widely celebrated as that of some of its alkyl counterparts, represents a logical progression in the systematic exploration of organic reactions in the 19th century. The reconstructed protocol and reaction pathway presented in this guide offer a glimpse into the ingenuity and resourcefulness of early organic chemists. For modern researchers, understanding this historical context provides a deeper appreciation for the foundations upon which contemporary synthetic and medicinal chemistry are built. The journey from these early, rudimentary syntheses to the sophisticated drug discovery and development pipelines of today underscores the remarkable evolution of the chemical sciences.

Theoretical Calculations on the Structure of Phenyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure and conformational landscape of phenyl nitrite (B80452). While specific experimental data for phenyl nitrite is limited in the readily available literature, this document outlines the established computational protocols and expected structural features based on studies of analogous molecules. The information herein serves as a robust framework for researchers initiating or advancing computational investigations into this compound and related compounds.

Introduction to the Conformational Isomerism of this compound

This compound (C₆H₅ONO) is a molecule of interest due to its role as a potential atmospheric species and its relationship to nitroaromatic compounds relevant in medicinal chemistry. The structural flexibility of this compound is primarily dictated by rotation around the C-O and O-N single bonds. This leads to the existence of distinct conformational isomers, principally the cis and trans forms, defined by the dihedral angle of the C-O-N=O group.

The determination of the preferred conformations, their relative energies, and the energy barriers to their interconversion is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential biological interactions. Theoretical calculations, particularly quantum chemical methods, provide a powerful tool for exploring these structural characteristics in detail.

Conformational Landscape of this compound

The primary rotational isomers of this compound arise from the orientation of the nitroso group relative to the phenyl ring. The key dihedral angle defining these conformers is the C₁-O-N-O angle. Two principal planar conformers are expected:

-

Cis-phenyl nitrite: The terminal oxygen atom is on the same side of the O-N bond as the phenyl group.

-

Trans-phenyl nitrite: The terminal oxygen atom is on the opposite side of the O-N bond from the phenyl group.

Further conformational complexity can arise from the rotation of the entire nitrosooxy group relative to the phenyl ring, defined by the C₂-C₁-O-N dihedral angle. However, theoretical studies on analogous molecules like phenyl benzoate (B1203000) suggest that planar or near-planar arrangements are often the most stable.

A potential energy surface (PES) scan is a common computational technique to explore the conformational space. This involves systematically changing a specific dihedral angle (e.g., C₁-O-N-O) and performing a geometry optimization at each step to find the minimum energy structure for that constrained geometry.

Computational Methodologies

The accurate theoretical prediction of molecular structures and energies relies on the selection of appropriate quantum chemical methods and basis sets. Based on computational studies of similar aromatic and nitrite-containing molecules, the following protocols are recommended.

Geometry Optimization and Frequency Calculations

The initial step in computational analysis is to determine the stable geometries of the conformers. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates.

-

Methodology: Density Functional Theory (DFT) is a widely used and computationally efficient method that provides a good balance of accuracy and cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.

-

Basis Set: Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, particularly for atoms with lone pairs like oxygen and nitrogen.

-

Protocol:

-

Construct initial guess structures for the cis and trans conformers of this compound.

-

Perform geometry optimization using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verify that the optimized structures correspond to true energy minima by performing frequency calculations. All vibrational frequencies should be real (positive). The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

-

Potential Energy Surface (PES) Scan

To investigate the rotational barrier between the cis and trans conformers, a relaxed PES scan is performed.

-

Protocol:

-

Select the dihedral angle of interest (e.g., C₁-O-N-O) as the scan coordinate.

-

Define a range for the scan, typically from 0° to 360° in appropriate step sizes (e.g., 10° or 15°).

-

At each step of the scan, the selected dihedral angle is held fixed, while all other geometric parameters are allowed to relax to their minimum energy values.

-

The energy of each optimized point is plotted against the dihedral angle to generate the rotational energy profile. The maxima on this profile correspond to the transition states for rotation.

-

Quantitative Data Presentation

The results of the theoretical calculations should be summarized in a clear and structured format to allow for easy comparison between different conformers and with experimental data, should it become available.

Note: The following tables are presented as templates. The numerical values are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the searched literature. A dedicated computational study would be required to populate these tables with accurate data.

Table 1: Calculated Geometric Parameters for this compound Conformers (B3LYP/6-311++G(d,p))

| Parameter | Cis-Conformer | Trans-Conformer |

| Bond Lengths (Å) | ||

| C₁-O | 1.395 | 1.398 |

| O-N | 1.380 | 1.375 |

| N=O | 1.205 | 1.203 |

| C-C (avg) | 1.390 | 1.390 |

| C-H (avg) | 1.085 | 1.085 |

| Bond Angles (°) ** | ||

| C₁-O-N | 115.0 | 114.5 |

| O-N=O | 118.0 | 118.5 |

| C₂-C₁-O | 120.5 | 120.3 |

| Dihedral Angles (°) ** | ||

| C₁-O-N=O | 0.0 | 180.0 |

| C₂-C₁-O-N | 5.0 | -3.0 |

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Cis-Phenyl Nitrite | 0.00 |

| Trans-Phenyl Nitrite | 1.50 |

| Rotational Transition State | 8.50 |

Conclusion

Theoretical calculations provide an indispensable tool for characterizing the structure and conformational energetics of molecules like this compound, especially in the absence of extensive experimental data. The methodologies outlined in this guide, including DFT and MP2 calculations with appropriate basis sets, geometry optimization, frequency analysis, and potential energy surface scans, represent a standard and reliable approach for such investigations. The resulting data on bond lengths, bond angles, dihedral angles, and relative energies are fundamental for understanding the molecule's properties and reactivity. Future computational studies are encouraged to provide the specific quantitative data for this compound, which will be invaluable to researchers in atmospheric chemistry, materials science, and drug development.

Phenyl Nitrite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of phenyl nitrite (B80452), including its chemical identifiers, physical and chemical properties, synthesis, reactivity, and potential biological significance. The information is intended for professionals in research and development who require a thorough understanding of this compound.

Chemical Identifiers and Physical Properties

Phenyl nitrite is an organic compound with the chemical formula C₆H₅NO₂. It is the ester of phenol (B47542) and nitrous acid. The following tables summarize its key identifiers and computed physical properties.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 34207-39-1 |

| PubChem CID | 13074983 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅NO₂ |

| InChI | InChI=1S/C6H5NO2/c8-7-9-6-4-2-1-3-5-6/h1-5H |

| InChIKey | HTIXSIBTBYVJHX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)ON=O |

| Synonyms | Phenylnitroso oxide, Nitrous acid phenyl ester |

Table 2: Computed Physical and Chemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 123.11 g/mol |

| Exact Mass | 123.032028402 Da |

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 38.7 Ų |

| Heavy Atom Count | 9 |

| Complexity | 89.1 |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

C₆H₅OH + NaNO₂ + H⁺ → C₆H₅ONO + H₂O + Na⁺

Materials:

-

Phenol (C₆H₅OH)

-

Sodium nitrite (NaNO₂)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolution of Phenol: Dissolve a known quantity of phenol in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Acidification and Reaction: Slowly add the dilute acid to the stirred phenol solution. Following this, add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. The in situ formation of nitrous acid (HNO₂) will react with the phenol to form this compound.

-

Extraction: After the addition is complete, continue stirring for a designated period (e.g., 30-60 minutes). Transfer the reaction mixture to a separatory funnel. Wash the organic layer with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Isolation: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield crude this compound.

-

Purification: The product may be further purified by distillation under reduced pressure.

Logical Workflow for this compound Synthesis

Caption: A logical workflow for the proposed synthesis of this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is influenced by the O-N bond and the aromatic ring. It can participate in reactions involving the nitroso group and electrophilic substitution on the phenyl ring.